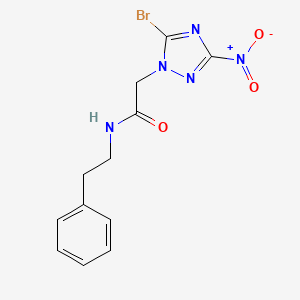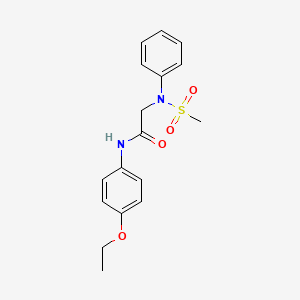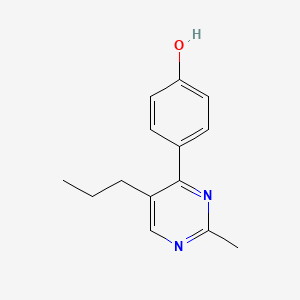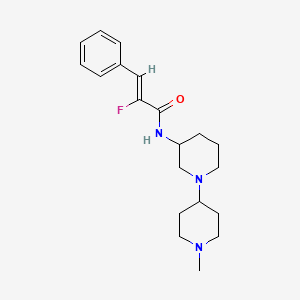
N-(1,3,3-triphenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,3-triphenylpropyl)urea, also known as TU, is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. TU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 344.45 g/mol.
Mécanisme D'action
The mechanism of action of N-(1,3,3-triphenylpropyl)urea is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and repair. This compound has also been shown to induce oxidative stress and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In neuroscience, this compound has been shown to enhance the activity of the neurotransmitter acetylcholine, which is involved in cognitive function. This compound has also been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and the protection of neurons from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In neuroscience, this compound has been shown to enhance cognitive function and protect neurons from oxidative damage. This compound has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3,3-triphenylpropyl)urea in lab experiments is its ability to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. This compound also has neuroprotective effects and can enhance cognitive function, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
Orientations Futures
There are several future directions for the study of N-(1,3,3-triphenylpropyl)urea. In cancer research, future studies could focus on the development of this compound-based therapies for various types of cancer. In neuroscience, future studies could focus on the potential use of this compound for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, future studies could focus on the potential use of this compound for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
N-(1,3,3-triphenylpropyl)urea can be synthesized by reacting 1,3,3-triphenylpropylamine with phosgene in anhydrous benzene. The reaction is carried out under reflux with the addition of triethylamine as a catalyst. The resulting this compound is then purified by recrystallization from ethanol.
Applications De Recherche Scientifique
N-(1,3,3-triphenylpropyl)urea has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to enhance cognitive function. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Propriétés
IUPAC Name |
1,3,3-triphenylpropylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c23-22(25)24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20-21H,16H2,(H3,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWQJEIQQVUVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)NC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-cyclohexyl-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B6092239.png)
![3-[(4-methoxyphenyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B6092252.png)
![(2E)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-4-methyl-N-(tetrahydro-2-furanylmethyl)-2-pentenamide](/img/structure/B6092266.png)
![N-(2,3-dimethylphenyl)-2-{2-[(2-furylmethylene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6092271.png)

![2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxo-N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B6092293.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B6092297.png)
![4-methoxy-2-{[4-(3-nitrobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092303.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B6092307.png)


